molecular formula C12H14ClNO4 B11174383 ethyl N-[(4-chlorophenoxy)acetyl]glycinate

ethyl N-[(4-chlorophenoxy)acetyl]glycinate

Cat. No.: B11174383
M. Wt: 271.69 g/mol
InChI Key: JMBTXMXBIQOIEQ-UHFFFAOYSA-N
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Description

Ethyl N-[(4-chlorophenoxy)acetyl]glycinate is a chemical compound with the molecular formula C12H14ClNO4 It is characterized by the presence of an ethyl ester group, a glycine derivative, and a 4-chlorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-chlorophenoxy)acetyl]glycinate typically involves the reaction of ethyl glycinate with 4-chlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-chlorophenoxy)acetyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

Ethyl N-[(4-chlorophenoxy)acetyl]glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(4-chlorophenoxy)acetyl]glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-[(4-chlorophenoxy)acetyl]glycinate can be compared with similar compounds such as:

    Ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate: Similar structure but with a bromine atom, leading to different reactivity and applications.

    Ethyl N-[(4-methoxyphenoxy)acetyl]glycinate: Contains a methoxy group instead of chlorine, affecting its chemical properties and uses.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]acetate

InChI

InChI=1S/C12H14ClNO4/c1-2-17-12(16)7-14-11(15)8-18-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

JMBTXMXBIQOIEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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